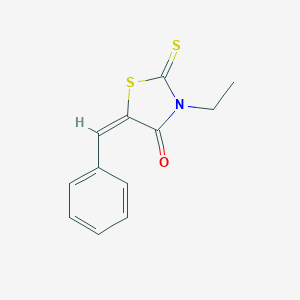

5-Benzylidene-3-ethyl rhodanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPYAPUFMILTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214959 | |

| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18331-34-5 | |

| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 5-Benzylidene-3-ethyl Rhodanine Derivatives

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The rhodanine scaffold, a five-membered thiazolidinone heterocyclic ring, is a quintessential example of such a structure.[1][2] Its unique electronic properties, synthetic tractability, and capacity for diverse functionalization have made it a focal point of medicinal chemistry research for decades.[3][4]

This guide focuses specifically on a prominent subclass: 5-benzylidene-3-ethyl rhodanine derivatives . The introduction of the 5-benzylidene group via Knoevenagel condensation creates a conjugated system that is crucial for many of the observed biological activities, while the N-3 ethyl substituent provides a consistent structural baseline for comparative analysis. We will delve into the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Chemical Synthesis: The Knoevenagel Condensation Pathway

The primary route for synthesizing 5-benzylidene-3-ethyl rhodanine derivatives is the Knoevenagel condensation. This reaction provides a reliable and versatile method for creating the crucial exocyclic double bond at the C-5 position of the rhodanine ring.

Rationale for the Synthetic Approach

The choice of the Knoevenagel condensation is strategic. The C-5 methylene group of the N-3 substituted rhodanine core is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl (C-4) and thiocarbonyl (C-2) groups. This acidity allows for easy deprotonation by a weak base, forming a reactive nucleophilic carbanion. This carbanion then readily attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. The subsequent dehydration step is often spontaneous or requires mild heating, driven by the formation of a stable, conjugated system. This methodology is robust, generally high-yielding, and tolerant of a wide variety of substituents on the aromatic aldehyde, making it ideal for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol: General Synthesis

This protocol describes a typical procedure for the synthesis of a 5-benzylidene-3-ethyl rhodanine derivative.

-

Reactant Preparation: In a round-bottom flask, dissolve 3-ethylrhodanine (1.0 eq.) and a substituted benzaldehyde (1.1 eq.) in a suitable solvent such as glacial acetic acid or absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a base. Anhydrous sodium acetate (2.0 eq.) is commonly used when glacial acetic acid is the solvent.[5] Piperidine or triethylamine can be used in alcoholic solvents.[6]

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-120°C) for 4-8 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature. A solid precipitate often forms.

-

Pour the mixture into ice-cold water to precipitate the product fully.[3]

-

Filter the crude product using a Büchner funnel, and wash thoroughly with water to remove the catalyst and solvent.

-

Dry the crude solid.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 5-benzylidene-3-ethyl rhodanine derivative.[5]

-

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7][8]

Anticancer Activity: A Primary Therapeutic Avenue

One of the most extensively studied biological activities of 5-benzylidene rhodanine derivatives is their potential as anticancer agents.[2] These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, including those from leukemia, breast, lung, and cervical cancers.[1][5][9]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The compound 5-benzylidene-3-ethyl-rhodanine (BTR-1) has been shown to cause S-phase cell cycle arrest and affect DNA replication in leukemic cells.[9][10] This disruption ultimately triggers the apoptotic cascade.

Further studies on related derivatives suggest modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, some compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[7]

Caption: Apoptosis induction pathway by rhodanine derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the 5-benzylidene ring.

-

Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) or electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) on the phenyl ring significantly influences cytotoxicity. The specific effect often depends on the target cell line, but these groups critically alter the electronic distribution of the conjugated system.

-

Steric and Positional Effects: The position of the substituent (ortho, meta, para) is crucial. For instance, a hydroxyl group at the para-position often enhances activity, potentially by acting as a hydrogen bond donor, facilitating interaction with the biological target.

-

Lipophilicity: Lipophilicity, or the compound's ability to partition into nonpolar environments, plays a key role in its ability to cross cell membranes.[6] There is often an optimal range of lipophilicity for maximum activity; compounds that are too hydrophilic may not enter the cell, while those that are too lipophilic may become trapped in the lipid bilayer.

Data Summary: In Vitro Cytotoxicity

The following table summarizes representative cytotoxicity data for 5-benzylidene-3-ethyl rhodanine derivatives against various cancer cell lines.

| Compound ID | Benzylidene Substituent | Cell Line | IC₅₀ (µM) | Reference |

| BTR-1 | Unsubstituted | Human Leukemia | < 10 | [5][9] |

| Derivative A | 4-Hydroxy | HeLa (Cervical) | 22.96 | [8] |

| Derivative B | 4-Chloro | HeLa (Cervical) | > 50 | [11] |

| Derivative C | 3,4-Dimethoxy | K562 (Leukemia) | 8.5 | [5] |

| Derivative D | 4-Nitro | MDAMB-231 (Breast) | 12.3 | [1] |

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1][5]

-

Cell Culture: Culture cancer cells (e.g., HeLa, MDAMB-231) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin or Cisplatin (positive control).[1]

-

Incubation: Incubate the plate for 48 to 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Antimicrobial and Antifungal Activity

In an era of increasing antimicrobial resistance, the search for new therapeutic agents is critical. 5-Benzylidene rhodanine derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic microbes.[12][13]

Mechanism and Scope

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes. While the exact mechanisms are diverse and can be target-specific, they often involve the inhibition of key enzymes necessary for bacterial or fungal survival.[14] These derivatives have shown notable activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and various fungal species, including Candida albicans and Aspergillus niger.[12][13][15] Their activity against Gram-negative bacteria is often more limited, which may be due to the complex outer membrane of these bacteria acting as a permeability barrier.[6][14]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Benzylidene Substituent | Microorganism | MIC (µg/mL) | Reference |

| Compound E | 4-(Dimethylamino) | S. aureus | 32 | [12] |

| Compound F | 4-Hydroxy-3-methoxy | C. tropicalis | 16 | [12] |

| Compound G | 2,4-Dichloro | B. cereus | 80 | [11] |

| Compound H | 4-(Diethylamino) | B. subtilis | 7.8 | [15] |

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is a gold standard for determining the MIC of an antimicrobial agent.[12][15]

-

Inoculum Preparation: Grow the microbial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin) or antifungal (e.g., Amphotericin B) should be included as a reference standard.[13]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Enzyme Inhibition: A Targeted Approach

Beyond broad cytotoxicity or antimicrobial effects, rhodanine derivatives are known to be inhibitors of specific enzymes, highlighting their potential for more targeted therapeutic interventions.[16][17] The rhodanine core can interact with protein targets through various non-covalent interactions, and the 5-benzylidene moiety often provides the specificity required for potent inhibition.[3]

Notable enzyme targets include:

-

Carbonic Anhydrases (CAs): Certain rhodanine-benzenesulfonamide hybrids have shown potent, isoform-selective inhibition of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[3] This makes them attractive candidates for anticancer therapies that target the tumor microenvironment.

-

Aldose Reductase: The marketed drug Epalrestat, a rhodanine-3-acetic acid derivative, is an inhibitor of aldose reductase and is used to treat diabetic neuropathy.[6][9] This demonstrates the clinical viability of the rhodanine scaffold as an enzyme inhibitor.

-

Dual-Specificity Phosphatases (DSPs): Rhodanine-based compounds have been identified as potent and selective inhibitors of JNK-stimulating phosphatase-1 (JSP-1), an enzyme implicated in inflammatory and proliferative disorders.[16]

-

Other Targets: The rhodanine scaffold has been explored for the inhibition of a wide array of other enzymes, including viral proteases (HCV NS3), bacterial toxins, and kinases, showcasing its remarkable versatility.[17][18]

The inhibitory mechanism often involves the rhodanine moiety binding within the enzyme's active site, with the 5-benzylidene group extending into a hydrophobic pocket to establish favorable interactions, thereby blocking substrate access.[19]

Conclusion and Future Perspectives

The 5-benzylidene-3-ethyl rhodanine framework represents a highly versatile and "privileged" scaffold in medicinal chemistry. The synthetic accessibility through the Knoevenagel condensation allows for the rapid generation of chemical libraries with diverse functionalities. These derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong evidence supporting their potential as anticancer and antimicrobial agents.

The future of research in this area lies in leveraging the foundational structure-activity relationship data to design next-generation compounds with enhanced potency and selectivity. Key strategies will include:

-

Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives that potently inhibit a single, disease-relevant target (e.g., a specific kinase or protease).

-

Improving Pharmacokinetics: Optimizing the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in translating in vitro activity to in vivo efficacy.

-

Hybrid Molecules: Combining the rhodanine scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[9]

As our understanding of the molecular basis of disease deepens, the 5-benzylidene-3-ethyl rhodanine scaffold is poised to remain a valuable and enduring platform for the discovery of novel therapeutics.

References

-

Semantic Scholar. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]

-

Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. [Link]

-

ResearchGate. (n.d.). (PDF) DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Anti. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. [Link]

-

ACS Publications. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. [Link]

-

Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. [Link]

-

ResearchGate. (2015). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. [Link]

-

PubMed. (2005). Rhodanine derivatives as inhibitors of JSP-1. [Link]

-

De Gruyter. (n.d.). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of rhodanine derivatives. [Link]

-

PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]

-

ResearchGate. (n.d.). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. [Link]

-

MDPI. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. [Link]

-

MDPI. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. [Link]

-

ACS Publications. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. [Link]

-

Wikipedia. (n.d.). Rhodanine. [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives. [Link]

-

PubMed. (n.d.). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. [Link]

-

National Center for Biotechnology Information (PMC). (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors | MDPI [mdpi.com]

- 18. Rhodanine derivatives as selective protease inhibitors against bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Architectural Blueprint of Bioactivity: An In-depth Technical Guide to the Crystal Structure of 5-Benzylidene-3-ethyl Rhodanine Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical analysis of the crystal structure of 5-benzylidene-3-ethyl rhodanine analogs. As a Senior Application Scientist, the following sections synthesize crystallographic data, proven experimental methodologies, and field-proven insights to elucidate the structure-function relationships that govern the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry

Rhodanine, a five-membered thiazolidine derivative, and its analogs have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include antimicrobial, antiviral, anticonvulsant, antidiabetic, and anticancer properties.[3][4] The versatility of the rhodanine core allows for substitutions at various positions, primarily at the N-3 and C-5 positions, leading to a vast library of derivatives with tunable pharmacological profiles.

The 5-benzylidene moiety, introduced via Knoevenagel condensation, is a common and crucial feature that often imparts significant biological activity. The ethyl group at the N-3 position is a relatively small, lipophilic substituent that can influence the molecule's solubility, membrane permeability, and interactions with biological targets. Understanding the precise three-dimensional arrangement of these analogs at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the optimization of lead compounds.

This guide will delve into the synthesis, crystallization, and detailed structural analysis of 5-benzylidene-3-ethyl rhodanine analogs, providing a foundational understanding for researchers in the field.

Synthesis and Crystallization: From Precursors to High-Quality Crystals

The synthesis of 5-benzylidene-3-ethyl rhodanine analogs is typically achieved through a well-established and robust method: the Knoevenagel condensation. This reaction involves the condensation of 3-ethylrhodanine with a substituted benzaldehyde.

Synthesis of 3-Ethylrhodanine (Precursor)

The precursor, 3-ethylrhodanine, can be synthesized or procured commercially.[5] Its synthesis generally involves the reaction of ethylamine with carbon disulfide and chloroacetic acid.

Knoevenagel Condensation for 5-Benzylidene-3-ethyl Rhodanine Analogs

The core reaction for generating the title compounds is the Knoevenagel condensation. The choice of catalyst and solvent system is critical for achieving high yields and purity.

Experimental Protocol: Synthesis of a 5-Benzylidene-3-ethyl Rhodanine Analog

-

Reactant Preparation: In a round-bottom flask, dissolve 3-ethylrhodanine (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.[6]

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate, piperidine, or triethylamine (typically 0.1-0.3 equivalents).[6]

-

Reaction Execution: The reaction mixture is typically heated to reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or water) to remove impurities.

-

Recrystallization for Crystal Growth: For obtaining single crystals suitable for X-ray diffraction, the purified product is recrystallized from an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of DMF/ethanol). Slow evaporation of the solvent at room temperature is a commonly employed technique to yield high-quality crystals.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid not only acts as a solvent but also as a catalyst for the condensation. Ethanol is a greener alternative and is often used with a stronger base.

-

Catalyst: The base facilitates the deprotonation of the active methylene group at the C-5 position of the rhodanine ring, forming a carbanion that then attacks the carbonyl carbon of the aldehyde.

-

Recrystallization Solvent: The choice of solvent for recrystallization is crucial. It should be a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. This differential solubility allows for the slow and ordered growth of crystals upon cooling.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This powerful technique provides precise information about bond lengths, bond angles, torsion angles, and the overall three-dimensional arrangement of molecules in the solid state.

Molecular Geometry

The crystal structure of the 3-allyl analog reveals several key geometric features that are anticipated to be conserved in the 3-ethyl analogs:

-

Planarity: The rhodanine ring and the 3-bromobenzylidene ring system are nearly coplanar.[4] This planarity is a result of the extensive π-conjugation across the molecule, which is crucial for its electronic properties and biological activity.

-

Stereochemistry: The exocyclic C=C double bond adopts a Z configuration .[4] This is the thermodynamically more stable isomer and is consistently observed in related structures.

-

Conformation of the N-3 Substituent: The allyl group is nearly perpendicular to the mean plane of the rhodanine ring.[4] A similar perpendicular orientation is expected for the ethyl group, minimizing steric hindrance.

Table 1: Key Crystallographic Data for (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one [4]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀BrNOS₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4044 (6) |

| b (Å) | 11.2306 (13) |

| c (Å) | 11.7966 (13) |

| α (°) | 80.100 (5) |

| β (°) | 84.912 (6) |

| γ (°) | 76.732 (6) |

| Volume (ų) | 685.60 (13) |

| Z | 2 |

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. These interactions are fundamental to understanding the stability of the crystal and can provide insights into potential binding modes with biological macromolecules.

In the crystal structure of the 3-allyl analog, the dominant intermolecular interaction is the formation of inversion dimers through C-H···O hydrogen bonds .[4] Specifically, a hydrogen atom on the benzylidene ring of one molecule forms a hydrogen bond with the carbonyl oxygen (O1) of a neighboring molecule.

Other potential intermolecular interactions that may be observed in the crystal structures of 5-benzylidene-3-ethyl rhodanine analogs include:

-

π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

-

C-H···S Interactions: Weak hydrogen bonds involving the sulfur atoms of the rhodanine ring can also contribute to the overall crystal stability.

Structure-Activity Relationship (SAR) Insights

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of 5-benzylidene-3-ethyl rhodanine analogs.

-

The Role of the Benzylidene Substituent: The nature and position of substituents on the benzylidene ring have a profound impact on biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its ability to interact with target proteins. The crystal structure provides the precise orientation of these substituents, which can be used in molecular docking studies to predict binding affinities.[6]

-

The Importance of the Z-Isomer: The consistent observation of the Z-isomer in the solid state suggests that this is the active conformation. This information is critical for computational modeling and the design of new analogs.

-

The N-3 Ethyl Group: The ethyl group at the N-3 position contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Its size and conformation, as determined by crystallography, are important for understanding its fit within a target's binding pocket.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the crystal structure of 5-benzylidene-3-ethyl rhodanine analogs, drawing upon established synthetic methodologies and detailed analysis of a closely related crystal structure. The insights gained from X-ray crystallography are fundamental to advancing the development of this promising class of therapeutic agents.

Future research should focus on obtaining the crystal structures of a wider range of 5-benzylidene-3-ethyl rhodanine analogs with diverse substituents on the benzylidene ring. This will allow for a more detailed and quantitative understanding of the structure-activity relationships and will facilitate the design of next-generation rhodanine-based drugs with enhanced potency and selectivity.

References

-

Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. National Institutes of Health. [Link]

-

3-Ethylrhodanine | C5H7NOS2 | CID 82098 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Journal of Molecular Structure. [Link]

-

Crystal structure of (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. IUCrData. [Link]

-

Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. National Institutes of Health. [Link]

-

Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. MDPI. [Link]

-

5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Institutes of Health. [Link]

-

The schematic diagram of synthesis of (E)-5-benzylidene-2-thioxothiazolidin-4-one. ResearchGate. [Link]

-

In Silico Medicinal Chemistry. VU Research Portal. [Link]

-

The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. ResearchGate. [Link]

-

The synthesis of new 5-arylidene-4-oxothiazolidin-2-ylideneethanethioamides. ResearchGate. [Link]

-

ethyl [(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | C18H14BrNO5S | CID 2287113 - PubChem. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]

Sources

- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Ethylrhodanine | C5H7NOS2 | CID 82098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Anticancer Potential of 5-Benzylidene-3-ethyl rhodanine: A Technical Guide for Drug Development Professionals

Foreword: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Small molecules, with their potential for oral bioavailability and targeted action, remain a cornerstone of this endeavor. Within this vast chemical space, the rhodanine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide focuses on a particularly promising derivative, 5-Benzylidene-3-ethyl rhodanine (also known as BRT-1), delving into its synthesis, mechanism of action, and the experimental methodologies required to validate its potential as a clinical candidate. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the development of next-generation cancer therapies.

Introduction to 5-Benzylidene-3-ethyl rhodanine (BRT-1)

5-Benzylidene-3-ethyl rhodanine is a synthetic small molecule belonging to the rhodanine class of heterocyclic compounds. Rhodanine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and, most notably, anticancer effects.[1][2] The core rhodanine structure can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]

BRT-1 has been identified as an active anticancer agent that exerts its effects by inducing S-phase cell cycle arrest and promoting apoptosis, particularly in leukemic cells.[2][3] This dual mechanism of action, targeting both cell proliferation and survival, makes it an attractive candidate for further investigation. The ethyl group at the N-3 position and the benzylidene moiety at the C-5 position are critical for its biological activity, and understanding their contribution is key to designing future analogs with improved therapeutic profiles.

Synthesis of 5-Benzylidene-3-ethyl rhodanine: A Step-by-Step Protocol

The synthesis of 5-Benzylidene-3-ethyl rhodanine is typically achieved through a Knoevenagel condensation reaction, a classic method for forming carbon-carbon double bonds. This reaction involves the base-catalyzed condensation of an active methylene compound (3-ethylrhodanine) with an aldehyde (benzaldehyde).

Rationale for the Synthetic Approach

The Knoevenagel condensation is a robust and high-yielding reaction, making it well-suited for the efficient synthesis of 5-benzylidene rhodanine derivatives. The use of a weak base catalyst, such as piperidine or sodium acetate, is crucial to prevent self-condensation of the benzaldehyde. Glacial acetic acid is often used as the solvent as it facilitates the reaction and the subsequent precipitation of the product upon cooling.

Detailed Experimental Protocol

Materials:

-

3-ethylrhodanine

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

To a solution of 3-ethylrhodanine (1 equivalent) in glacial acetic acid, add benzaldehyde (1 equivalent) and anhydrous sodium acetate (1 equivalent).[4]

-

Stir the reaction mixture and heat it to reflux for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with deionized water to remove any residual acetic acid and salts.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Benzylidene-3-ethyl rhodanine as a crystalline solid.

-

Dry the purified product under vacuum.

Elucidating the Anticancer Mechanism of Action

The anticancer activity of 5-Benzylidene-3-ethyl rhodanine stems from its ability to disrupt fundamental cellular processes in cancer cells, primarily leading to cell cycle arrest and apoptosis.

Induction of S-Phase Cell Cycle Arrest

A hallmark of many effective anticancer agents is their ability to interfere with the cell cycle, preventing the uncontrolled proliferation of cancer cells. 5-Benzylidene-3-ethyl rhodanine has been shown to cause an accumulation of cells in the S-phase of the cell cycle.[2][3] This suggests that the compound interferes with DNA replication, a critical event that occurs during this phase. The precise molecular targets within the DNA replication machinery that are affected by this compound are an area of active investigation.

Triggering Apoptosis: The Intrinsic Pathway

Beyond halting proliferation, 5-Benzylidene-3-ethyl rhodanine actively induces programmed cell death, or apoptosis.[2][3] Evidence suggests that it likely activates the intrinsic apoptotic pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Rhodanine derivatives have been shown to modulate the expression of these proteins, tipping the balance in favor of apoptosis.[3]

The proposed mechanism involves the disruption of the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.

Caption: Proposed anticancer mechanism of 5-Benzylidene-3-ethyl rhodanine.

In Vitro Evaluation: A Practical Guide to Key Assays

Rigorous in vitro testing is fundamental to characterizing the anticancer properties of any new chemical entity. The following are essential assays for evaluating 5-Benzylidene-3-ethyl rhodanine.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate overnight.[1]

-

Treat the cells with various concentrations of 5-Benzylidene-3-ethyl rhodanine (e.g., 62.5, 125, 250, 500, 1000 µg/ml) and incubate for 48 to 72 hours.[1]

-

Add MTT reagent (100 µ g/well ) to each well and incubate in the dark at 37°C for 2-4 hours.[1]

-

Add a lysis solution (e.g., 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

To confirm the induction of S-phase arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.

Protocol:

-

Treat cancer cells with 5-Benzylidene-3-ethyl rhodanine at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. An increase in the percentage of cells in the S-phase population compared to untreated controls indicates S-phase arrest.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Treat cancer cells with 5-Benzylidene-3-ethyl rhodanine at its IC50 concentration for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations confirms the induction of apoptosis.

Structure-Activity Relationship (SAR) and Future Directions

The rhodanine scaffold is highly amenable to chemical modification, offering vast opportunities to enhance the anticancer properties of 5-Benzylidene-3-ethyl rhodanine.

Key Structural Features for Anticancer Activity

-

The Benzylidene Group at C-5: The nature and substitution pattern of the aromatic ring at this position significantly influence activity. Electron-withdrawing or electron-donating groups on the phenyl ring can modulate potency and selectivity.

-

The Ethyl Group at N-3: The substituent at this position impacts the lipophilicity and steric properties of the molecule, which can affect cell permeability and target engagement.

Avenues for Optimization

Future research should focus on a systematic SAR study to:

-

Explore a diverse range of substituents on the benzylidene ring to improve potency and broaden the spectrum of activity against different cancer types.

-

Investigate the impact of varying the alkyl chain length and introducing other functional groups at the N-3 position.

-

Synthesize and evaluate analogs to identify molecular targets with greater precision.

Conclusion and Outlook

5-Benzylidene-3-ethyl rhodanine represents a promising lead compound in the development of novel anticancer agents. Its straightforward synthesis, coupled with its ability to induce both cell cycle arrest and apoptosis, underscores its therapeutic potential. The in-depth experimental guide provided herein offers a robust framework for its preclinical evaluation. Further optimization of the rhodanine scaffold through medicinal chemistry efforts, guided by a deeper understanding of its molecular targets and signaling pathways, holds the key to unlocking its full potential in the fight against cancer. While in vivo studies are currently lacking, the compelling in vitro data strongly advocates for advancing this compound into preclinical animal models to assess its efficacy and safety profile.

References

[1] Mathew, C., Lal, N., Lakshmi, S., Aswathy, T. R., & Varkey, J. (2023). Antioxidant, anticancer and molecular docking studies of novel 5-benzylidene substituted rhodanine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 7-19. [Link] [4] Sundaram, K., & Ravi, S. (2013). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. Asian Journal of Chemistry, 25(18), 10353-10356. [Link] [5] Mathew, C., Lal, N., S, L., T R, A., & Varkey, J. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 7-19. [Link] [3] Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia, 2(3), 1235-1255. [Link] [2] Sundaram, K., & Ravi, S. (2015). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Anti. ResearchGate. [Link]

Sources

The Rhodanine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract: The rhodanine core, a five-membered heterocyclic scaffold, has established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the discovery of numerous compounds with diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4][5] This in-depth technical guide provides drug discovery professionals with a comprehensive understanding of rhodanine-based compounds. We will delve into the core chemical properties, synthetic methodologies, and key functionalization reactions that enable the generation of diverse rhodanine libraries. A significant portion of this guide is dedicated to exploring the vast biological activities of rhodanine derivatives, supported by quantitative data and detailed structure-activity relationships. We will also address the critical challenge of rhodanines as Pan-Assay Interference Compounds (PAINS), offering strategies to mitigate these effects and ensure the scientific integrity of screening campaigns. Finally, this guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of rhodanine-based compounds, empowering researchers to confidently navigate the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction to the Rhodanine Scaffold: A Privileged Heterocycle

The rhodanine scaffold, chemically known as 2-thioxo-1,3-thiazolidin-4-one, has a rich history in medicinal chemistry, evolving from a simple synthetic building block to a cornerstone of numerous drug discovery programs.[1][3] Its unique structural features and electronic properties confer upon it the ability to interact with a multitude of biological targets, making it a so-called "privileged scaffold."

Historical Perspective and Significance in Medicinal Chemistry

First synthesized in 1877, the journey of rhodanine in medicinal chemistry has been marked by both significant breakthroughs and cautionary tales. The clinical approval of the rhodanine-containing drug, Epalrestat, an aldose reductase inhibitor used for the treatment of diabetic neuropathy, solidified the therapeutic potential of this scaffold.[3][6] This success spurred a surge in research, leading to the discovery of rhodanine derivatives with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][3][6]

Core Structure and Physicochemical Properties

The rhodanine ring is a five-membered heterocycle containing a thiazolidine core.[2] Key features of the rhodanine scaffold include a thiocarbonyl group at position 2, a carbonyl group at position 4, and a reactive methylene group at position 5. The acidic proton at the N3 position can be readily substituted, providing another avenue for chemical modification. These structural and electronic characteristics allow rhodanine derivatives to participate in various non-covalent and, in some cases, covalent interactions with biological macromolecules.[2]

The Double-Edged Sword: Efficacy vs. Pan-Assay Interference (PAINS) Concerns

Despite its successes, the rhodanine scaffold is not without its challenges. Many rhodanine-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS).[7] This classification arises from their tendency to produce false-positive results in high-throughput screening assays through various mechanisms, such as non-specific binding, aggregation, or covalent modification of target proteins.[7] Understanding and addressing these PAINS liabilities is crucial for the successful development of rhodanine-based drugs. This guide will provide a dedicated section to navigate these challenges, offering strategies to identify and mitigate PAINS behavior, thereby ensuring the pursuit of genuine and promising lead compounds.

Synthetic Strategies for Rhodanine Derivatives

The synthetic accessibility of the rhodanine core and the ease of its functionalization are key reasons for its prevalence in medicinal chemistry. A variety of synthetic routes have been developed to generate diverse libraries of rhodanine derivatives.

Classical Synthesis of the Rhodanine Core

The foundational rhodanine heterocycle can be synthesized through several established methods.

The classical Nencki reaction involves the condensation of an amine, carbon disulfide, and an α-haloacetic acid. This method, while historically significant, has been largely superseded by more efficient and versatile approaches.

Modern synthetic strategies often employ one-pot multicomponent reactions, which offer improved efficiency and atom economy. A common and effective method involves the reaction of an amine, carbon disulfide, and chloroacetic acid in the presence of a base.[2]

Key Functionalization Reactions

The true power of the rhodanine scaffold lies in its amenability to functionalization at two key positions: the C5-methylene group and the N3-nitrogen.

The active methylene group at the C5 position readily undergoes Knoevenagel condensation with a wide variety of aldehydes and ketones. This reaction is the cornerstone of rhodanine library synthesis, allowing for the introduction of diverse aryl and heteroaryl substituents that can profoundly influence the compound's biological activity and target selectivity.[3]

The nitrogen atom at the N3 position can be easily alkylated or acylated. Modification at this position is a critical strategy for fine-tuning the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn can impact its pharmacokinetic profile and cell permeability. The introduction of a carboxylic acid moiety at this position, for instance, has been a successful strategy in the development of several biologically active rhodanine derivatives.[6]

Experimental Protocol: Synthesis of a 5-Arylidene-Rhodanine-3-Acetic Acid Derivative

This protocol describes a general and reliable method for the synthesis of a 5-arylidene-rhodanine-3-acetic acid derivative, a common structural motif in many biologically active rhodanine compounds.

Step 1: Synthesis of Rhodanine-3-acetic acid

-

To a solution of glycine (1.0 eq) in water, add sodium hydroxide (2.2 eq) and stir until dissolved.

-

Cool the solution in an ice bath and add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Add a solution of chloroacetic acid (1.1 eq) in water and continue stirring at room temperature for another 4-6 hours.

-

Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield rhodanine-3-acetic acid.

Step 2: Knoevenagel Condensation

-

To a solution of rhodanine-3-acetic acid (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in glacial acetic acid, add anhydrous sodium acetate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene-rhodanine-3-acetic acid derivative.

Caption: General workflow for the synthesis of 5-arylidene-rhodanine-3-acetic acid derivatives.

Diverse Biological Activities and Therapeutic Potential

Rhodanine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][3]

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Rhodanine-based compounds have emerged as a promising class of antimicrobials with activity against a range of pathogens.[1]

Rhodanine derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

In addition to their antibacterial properties, certain rhodanine derivatives have demonstrated antifungal activity against various fungal strains. Furthermore, the rhodanine scaffold has been explored for the development of antiviral agents, with compounds showing inhibitory activity against viral enzymes such as HIV-1 integrase and hepatitis C virus (HCV) protease.[1][3][8]

| Compound ID | Target Organism | MIC (µM) | Reference |

| Rhodanine-A | Staphylococcus aureus (MRSA) | 2.5 | [1] |

| Rhodanine-B | Enterococcus faecalis (VRE) | 4.0 | [1] |

| Rhodanine-C | Candida albicans | 8.0 | [3] |

| Rhodanine-D | Mycobacterium tuberculosis | 1.5 | [1] |

Anticancer Agents

The development of novel anticancer therapeutics remains a high priority in medicinal chemistry. Rhodanine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][9]

Rhodanine-based compounds have been shown to modulate the activity of several key proteins involved in cancer progression, including the anti-apoptotic protein Bcl-2 and the serine/threonine kinase Pim-1.[6][10]

Caption: Inhibition of the anti-apoptotic protein Bcl-2 by rhodanine derivatives, leading to the induction of apoptosis.

Caption: Inhibition of Pim-1 kinase by rhodanine derivatives, leading to cell cycle arrest and apoptosis.

SAR studies have revealed that the nature of the substituent at the C5 position of the rhodanine ring is critical for anticancer activity. Bulky, lipophilic groups often enhance potency. Additionally, modifications at the N3 position can be used to improve solubility and pharmacokinetic properties without compromising anticancer efficacy.[6][9]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Rhodanine-E | MCF-7 (Breast Cancer) | 0.8 | [6] |

| Rhodanine-F | HCT116 (Colon Cancer) | 1.2 | [9] |

| Rhodanine-G | A549 (Lung Cancer) | 2.5 | [6] |

| Rhodanine-H | PC-3 (Prostate Cancer) | 0.5 | [10] |

Enzyme Inhibitors

The rhodanine scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.[2][8]

As previously mentioned, Epalrestat is a clinically used aldose reductase inhibitor for the treatment of diabetic neuropathy. This success has inspired the development of other rhodanine-based aldose reductase inhibitors with improved potency and pharmacokinetic profiles.[3][6]

Rhodanine derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8] The scaffold's ability to chelate metal ions in the enzyme's active site is thought to be a key aspect of its inhibitory mechanism. Other viral enzymes, such as HCV protease, have also been successfully targeted with rhodanine-based inhibitors.[3]

The inhibition of essential bacterial enzymes is a validated strategy for the development of new antibiotics. Rhodanine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[1]

Caption: Inhibition of DNA gyrase by rhodanine derivatives disrupts bacterial DNA replication.

| Compound ID | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Epalrestat | Aldose Reductase | 120 | 0.2 | [6] |

| Rhodanine-I | HIV-1 Integrase | - | 1.8 | [8] |

| Rhodanine-J | Carbonic Anhydrase IX | 22.4 | - | [2] |

| Rhodanine-K | PIM-1 Kinase | 16 | - | [6] |

Emerging Therapeutic Areas

The therapeutic potential of rhodanine derivatives extends beyond the well-established areas of antimicrobial and anticancer research.

Recent studies have explored the potential of rhodanine-based compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12] Some derivatives have shown the ability to inhibit the aggregation of amyloid-beta and tau proteins, key pathological hallmarks of Alzheimer's disease.[11]

The rhodanine scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential as therapeutic agents for inflammatory disorders.[4][5]

Navigating the Challenges: Rhodanine as a PAINS Scaffold

A critical aspect of working with rhodanine-based compounds is the awareness and mitigation of their potential to act as Pan-Assay Interference Compounds (PAINS).[7]

Understanding the Chemical Features Leading to Assay Interference

The exocyclic double bond at the C5 position of many rhodanine derivatives can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (such as cysteine) on target proteins.[7] While covalent inhibition can be a desirable therapeutic strategy, non-specific covalent binding can lead to false-positive results in screening assays and potential toxicity. Some research suggests that this covalent binding can be reversible.[13][14]

The planar and often hydrophobic nature of rhodanine derivatives can lead to the formation of aggregates in solution, especially at higher concentrations. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results that are not related to specific binding at a well-defined active site.[7]

Strategies for Mitigating PAINS Properties

Several strategies can be employed to navigate the challenges posed by the PAINS nature of the rhodanine scaffold.

Medicinal chemists can modify the rhodanine scaffold to reduce its PAINS liabilities. This can involve:

-

Saturation of the exocyclic double bond: This eliminates the Michael acceptor functionality.

-

Introduction of polar or solubilizing groups: This can reduce the propensity for aggregation.

-

Modification of the N3-substituent: This can also influence aggregation and solubility.

Rigorous experimental design is crucial to distinguish true hits from PAINS artifacts. This includes:

-

Detergent sensitivity assays: The inhibitory activity of aggregating compounds is often sensitive to the presence of non-ionic detergents.

-

Assay for time-dependent inhibition: Covalent inhibitors often exhibit time-dependent inhibition.

-

Orthogonal assays: Confirming activity in a secondary, mechanistically distinct assay can help validate a hit.

Case Studies: Successful Optimization of Rhodanine-Based Hits

Several research groups have successfully navigated the PAINS issues associated with the rhodanine scaffold. By employing a combination of medicinal chemistry strategies and rigorous biological evaluation, they have been able to develop potent and selective rhodanine-based inhibitors with genuine therapeutic potential.

Experimental Protocols for Biological Evaluation

To ensure the generation of reliable and reproducible data, it is essential to employ well-validated experimental protocols for the biological evaluation of rhodanine derivatives.

Protocol: In Vitro Antibacterial Susceptibility Testing (Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

-

Prepare a stock solution of the rhodanine derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the rhodanine derivative for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Protocol: In Vitro Enzyme Inhibition Assay (Example: HIV-1 Integrase)

This protocol describes a general method for assessing the inhibitory activity of rhodanine derivatives against HIV-1 integrase.

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

-

Add the rhodanine derivative at various concentrations to the reaction mixture.

-

Initiate the reaction by adding a divalent metal cofactor (e.g., Mg2+ or Mn2+).

-

Incubate the reaction at 37 °C for a defined period (e.g., 1-2 hours).

-

Stop the reaction and detect the integration product using a suitable method, such as ELISA or a fluorescence-based assay.

-

Calculate the IC50 value from the dose-response curve.

Future Perspectives and Conclusion

The rhodanine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic versatility and ability to interact with a diverse range of biological targets ensure its continued relevance in medicinal chemistry.

The Evolving Role of the Rhodanine Scaffold in Drug Discovery

While the PAINS issue has cast a shadow over the rhodanine scaffold, the medicinal chemistry community has responded with rational design strategies and rigorous validation protocols to overcome these challenges. The focus is shifting from simply identifying active compounds to understanding their mechanism of action and ensuring their specificity.

Novel Chemical Modifications and Therapeutic Applications

Future research will likely focus on the development of novel synthetic methodologies to access new chemical space around the rhodanine core. The exploration of rhodanine derivatives in emerging therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is also expected to expand.

Concluding Remarks

The rhodanine scaffold is a powerful tool in the medicinal chemist's arsenal. By understanding its chemical properties, leveraging its synthetic tractability, and being mindful of its potential liabilities, researchers can continue to unlock the therapeutic potential of this remarkable heterocycle. This guide has provided a comprehensive technical overview to aid in the rational design and development of the next generation of rhodanine-based drugs.

References

[1] Kumar, R., & Singh, P. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(3), 363-397. [6] Szymański, J., & Turek, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [2] Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6528. [8] Ramkumar, K., et al. (2010). Design, synthesis and structure-activity studies of rhodanine derivatives as HIV-1 integrase inhibitors. Molecules, 15(6), 3958-3992. [3] Mousavi, S. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial cells, nanomedicine, and biotechnology, 47(1), 2562-2576. [9] Radi, M., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Medicinal Chemistry, 29(33), 5530-5541. [16] Singh, P., & Kumar, R. (2017). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini reviews in medicinal chemistry, 17(13), 1234-1253. [7] Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740. [17] Kaminskyy, D., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 12(12), 1233-1254. [10] Li, Y., et al. (2012). Structure-based design of rhodanine-based acylsulfonamide derivatives as antagonists of the anti-apoptotic Bcl-2 protein. Bioorganic & medicinal chemistry letters, 22(14), 4683-4687. [18] Peterlin Mašič, L., & Kikelj, D. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 7(7), 549-560. [13] ResearchGate. (n.d.). Crystal structure of the rhodanine-based inhibitor covalently bound to Cys366 in the active site of HCV RNA polymerase NS5B (PDB code. Retrieved from [Link] [4] Singh, P., & Kumar, R. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry, 2013, 793260. [19] ChemRxiv. (2022). Rhodanine-Based Chromophores – Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis. Retrieved from [Link] [20] ResearchGate. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Retrieved from [Link] [11] Google Patents. (n.d.). EP1192144A1 - Rhodanine derivatives and their use in inhibiting and imaging amyloids. Retrieved from [21] PubMed. (2010). Design, synthesis and structure-activity studies of rhodanine derivatives as HIV-1 integrase inhibitors. Retrieved from [Link] [22] El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. Molecules, 27(19), 6528. [23] Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. Retrieved from [Link] [5] PubMed. (2023). Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents. Retrieved from [Link] [24] YouTube. (2025). Testing for HIV Integrase Inhibitor Resistance: 2025 and Beyond. Retrieved from [Link] [25] bioRxiv. (2021). Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo. Retrieved from [Link] [26] ResearchGate. (n.d.). Rhodanine derivative LJ001 as antiviral agent. Retrieved from [Link] [27] Okamura, Y., et al. (2011). Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. Current Medicinal Chemistry, 18(31), 4841-4848. [28] PubMed Central. (2021). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. Retrieved from [Link] [29] Szymański, J., & Turek, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [30] PMDA. (n.d.). INTRODUCTION Integrase inhibitors (INIs) are a class of antiretroviral agents designed to block the action of the H. Retrieved from [Link] [31] PubMed. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. Retrieved from [Link] [32] Dehdashti, F., et al. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian journal of pharmaceutical research : IJPR, 15(3), 595-610. [33] MDPI. (2023). Tannic Acid Mitigates Rotenone-Induced Dopaminergic Neurodegeneration by Inhibiting Inflammation, Oxidative Stress, Apoptosis, and Glutamate Toxicity in Rats. Retrieved from [Link] [34] ResearchGate. (n.d.). Dose response curve of rhodanine derivatives on human cancer cell lines. Retrieved from [Link] [15] PubMed Central. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link] [14] ResearchGate. (n.d.). Rhodesain inhibitors on the edge of reversibility-irreversibility. Retrieved from [Link] [12] PubMed. (2023). Investigation of rhodamine derivative on behavioral impairment in a double neurotoxin lesion of substantia nigra and locus coeruleus dysfunctional mice. Retrieved from [Link] [35] ResearchGate. (2025). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Retrieved from [Link] [36] YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Retrieved from [Link]

Sources

- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Structure-based design of rhodanine-based acylsulfonamide derivatives as antagonists of the anti-apoptotic Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP1192144A1 - Rhodanine derivatives and their use in inhibiting and imaging amyloids - Google Patents [patents.google.com]

- 12. Investigation of rhodamine derivative on behavioral impairment in a double neurotoxin lesion of substantia nigra and locus coeruleus dysfunctional mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Rhodanine derivatives as selective protease inhibitors against bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and structure-activity studies of rhodanine derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. youtube.com [youtube.com]

- 25. Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo | bioRxiv [biorxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer’s Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. pmda.go.jp [pmda.go.jp]

- 31. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Tannic Acid Mitigates Rotenone-Induced Dopaminergic Neurodegeneration by Inhibiting Inflammation, Oxidative Stress, Apoptosis, and Glutamate Toxicity in Rats [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. youtube.com [youtube.com]

Lipophilicity and permeability of 5-Benzylidene-3-ethyl rhodanine

An In-Depth Technical Guide on the Lipophilicity and Permeability of 5-Benzylidene-3-ethyl rhodanine

For Researchers, Scientists, and Drug Development Professionals

Abstract